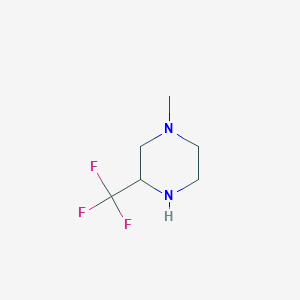

1-Methyl-3-(trifluoromethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCFJZVDIYOMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-3-(trifluoromethyl)piperazine: A Strategic Building Block for Physicochemical Tuning

[1]

Executive Summary & Disambiguation

This compound is a chiral, aliphatic heterocycle used primarily as a "fragment" or "scaffold" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

CRITICAL DISAMBIGUATION: Do NOT confuse this molecule with TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine).[1]

-

TFMPP: A phenyl-piperazine recreational drug/stimulant where the CF3 is on an aromatic ring.[1][2]

-

This compound: A saturated piperazine ring where the CF3 group is attached directly to the aliphatic heterocycle (sp3 carbon).[1] This guide focuses exclusively on this aliphatic building block.

Core Value Proposition

This molecule allows medicinal chemists to:

-

Modulate Basicity (pKa): The electron-withdrawing CF3 group drastically lowers the pKa of the adjacent nitrogen, reducing lysosomal trapping and hERG liability.

-

Block Metabolism: The CF3 group sterically and electronically protects the piperazine ring from oxidative metabolism (e.g., by CYP450s).

-

Lock Conformation: The bulky CF3 group forces the piperazine ring into a specific chair conformation, reducing the entropic cost of binding to a protein target.

Physicochemical Profile & SAR Logic

The introduction of a trifluoromethyl group onto the piperazine scaffold creates a "push-pull" electronic system that is distinct from standard methyl-piperazines.[1]

The "Fluorine Effect" on Basicity

Standard piperazines are dibasic (pKa1 ~9.8, pKa2 ~5.6). In this compound, the CF3 group is

| Site | Substituent Effect | Estimated pKa Shift | Resulting pKa | Impact on Drug Design |

| N4 (Secondary) | ~5.5 - 6.5 | Reduced basicity improves CNS penetration; reduces P-gp efflux.[1] | ||

| N1 (Tertiary) | ~8.0 - 8.5 | Remains the primary basic center for salt formation.[1] |

Conformational Locking

The piperazine ring exists in a chair conformation. The trifluoromethyl group (A-value ~2.5 kcal/mol) is significantly bulkier than a methyl group (A-value ~1.7 kcal/mol).[1]

-

Thermodynamic Preference: The CF3 group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.

-

Vector Control: This "locks" the vectors of the N1 and N4 substituents, allowing precise orientation of pharmacophores in the binding pocket.

Caption: SAR Logic illustrating how the C3-CF3 group dictates the physicochemical properties of the scaffold.

Synthetic Methodologies

Synthesis of this specific isomer is non-trivial due to the need to control the position of the CF3 group relative to the N-methyl.

Protocol A: Reduction of Trifluoro-Pyrazines (Scale-Up Route)

This method is preferred for generating the racemic core, which can then be resolved via chiral HPLC or crystallization with chiral acids.[1]

-

Starting Material: 2-Chloro-3-(trifluoromethyl)pyrazine.[1]

-

Methylation: Nucleophilic substitution with Methylamine (or Pd-catalyzed coupling) to install the N-methyl group.[1]

-

Reduction: Catalytic hydrogenation (H2, Pd/C or PtO2) reduces the aromatic pyrazine ring to the saturated piperazine.

-

Note: High pressure (50-100 psi) and acidic media (AcOH) are often required to prevent poisoning of the catalyst by the basic amines.

-

Protocol B: De Novo Synthesis from Amino Acids (Chiral Route)

For enantiopure material (e.g., (S)-1-Methyl-3-(trifluoromethyl)piperazine), start from chiral trifluoroalanine derivatives.[1]

-

Precursor: (S)-3,3,3-Trifluoro-2-aminopropanoic acid (Trifluoroalanine).[1]

-

Coupling: Amide coupling with N-methyl-glycine ester.

-

Cyclization: Intramolecular cyclization to form the diketopiperazine.

-

Global Reduction: Reduction of the diketopiperazine using BH3-THF or LiAlH4 to yield the final amine.[1]

Caption: General synthetic workflow for accessing the aliphatic trifluoromethyl piperazine core.

Medicinal Chemistry Applications

"Chiral Switch" & Selectivity

In kinase inhibitors, the orientation of the piperazine ring is often critical for solvent exposure.

-

Application: Replacing a standard methyl-piperazine with 3-CF3-piperazine creates a chiral center.[1]

-

Mechanism: One enantiomer will direct the N-methyl group towards a solvent channel, while the other might clash with the protein wall. The CF3 group itself can occupy a small hydrophobic pocket (e.g., the "gatekeeper" region in kinases).

Improving Metabolic Stability (t1/2)

Piperazines are notoriously susceptible to oxidative metabolism at the carbon atoms

-

Problem: N-dealkylation or ring hydroxylation leads to rapid clearance.

-

Solution: Placing a CF3 group at C3 blocks the metabolic "soft spot" adjacent to N4. The C-F bond is metabolically inert, and the steric bulk prevents CYP450 approach.

Reducing hERG Toxicity

Many lipophilic basic drugs bind to the hERG potassium channel, causing cardiotoxicity (QT prolongation).

-

Mechanism: hERG binding often requires a basic amine (pKa > 8) and a lipophilic tail.[1]

-

Fix: The CF3 group lowers the pKa of the N4 nitrogen (to ~6.0), reducing the percentage of the molecule that is positively charged at physiological pH (7.4). This often drastically reduces hERG affinity while maintaining target potency.[1]

Handling & Safety Data

While specific MSDS data for this isomer may be sparse, treat it as a Corrosive Base and Fluorinated Organic .

| Parameter | Specification |

| Physical State | Colorless to pale yellow oil or low-melting solid.[1] |

| Reactivity | Reacts violently with strong oxidizing agents and acid chlorides.[1] |

| Storage | Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic. |

| Hazards | Causes severe skin burns and eye damage (H314).[1] |

Experimental Tip: When coupling this building block to an aryl halide (Buchwald-Hartwig), the reduced basicity of the N4-amine (due to the

References

-

Synthesis of Trifluoromethyl-Piperazines

-

pKa Modulation by Fluorine

-

Metabolic Stability of Piperazines

-

Commercial Availability & CAS Data

Sources

- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

An In-depth Technical Guide to the Receptor Binding Profile of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP)

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP), a psychoactive compound of the phenylpiperazine class. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions of TFMPP with various central nervous system (CNS) targets. We will explore its binding affinities, functional activities at key serotonergic receptors, and its effects on monoamine transporters. This guide synthesizes data from authoritative databases and peer-reviewed literature to offer a detailed understanding of TFMPP's pharmacological footprint. Furthermore, we provide in-depth, field-proven experimental protocols for determining receptor binding and functional activity, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Pharmacological Landscape of TFMPP

This compound, commonly known as TFMPP, is a non-selective serotonergic agent that has been investigated for its psychoactive effects.[1][2] It is often encountered in recreational settings, frequently in combination with other substances like benzylpiperazine (BZP).[1][2] Understanding the detailed receptor binding profile of TFMPP is crucial for elucidating its mechanism of action, predicting its physiological and behavioral effects, and assessing its potential for therapeutic applications or abuse liability.

This guide moves beyond a simple cataloging of binding affinities. As a senior application scientist, the aim is to provide a holistic view that integrates binding data with functional outcomes and the underlying experimental methodologies. We will explore the causality behind why specific experimental systems are chosen and how the data generated from these systems build a coherent pharmacological narrative.

Receptor Binding Affinity Profile of TFMPP

The primary mechanism of action of TFMPP is its interaction with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][3] Its affinity for these targets varies, creating a complex pharmacological profile. The following table summarizes the binding affinities (Ki) of TFMPP for a range of CNS receptors, compiled from the PDSP Ki Database and other referenced sources.[4][5][6][7][8]

| Receptor Target | Ligand | Ki (nM) | Species | Source |

| Serotonin Receptors | ||||

| 5-HT1A | TFMPP | 288 - 1950 | Human/Rat | [1] |

| 5-HT1B | TFMPP | 2.3 - 132 | Rat | [1][9] |

| 5-HT1D | TFMPP | 282 | Human | [1] |

| 5-HT2A | TFMPP | 12 - 269 | Rat | [1][9] |

| 5-HT2C | TFMPP | 62 | Human | [1] |

| 5-HT3 | TFMPP | >2300 (IC50) | Rat | [1] |

| Monoamine Transporters | ||||

| SERT | TFMPP | 121 (EC50) | Rat | [1] |

| DAT | TFMPP | >10,000 | Rat | [1] |

| NET | TFMPP | >10,000 | Rat | [1] |

| Adrenergic Receptors | ||||

| α1A | TFMPP | 1800 | Human | [9] |

| α1B | TFMPP | 1200 | Human | [9] |

| α1D | TFMPP | 980 | Human | [9] |

| α2A | TFMPP | >10,000 | Human | [9] |

| α2B | TFMPP | >10,000 | Human | [9] |

| α2C | TFMPP | >10,000 | Human | [9] |

| Dopamine Receptors | ||||

| D1 | TFMPP | >10,000 | Human | [9] |

| D2 | TFMPP | 2300 | Human | [9] |

| D3 | TFMPP | 1300 | Human | [9] |

| D4 | TFMPP | 2000 | Human | [9] |

| D5 | TFMPP | >10,000 | Human | [9] |

Expert Interpretation: The data clearly indicates that TFMPP's primary interactions are within the serotonergic system. It exhibits moderate to high affinity for 5-HT1B and 5-HT2C receptors. Its affinity for other serotonin receptor subtypes is lower, and it has weak to negligible affinity for adrenergic and dopaminergic receptors, as well as the dopamine (DAT) and norepinephrine (NET) transporters. This profile suggests that the pharmacological effects of TFMPP are predominantly driven by its actions as a serotonin receptor agonist and a serotonin releasing agent.

Experimental Protocols for Characterizing TFMPP's Receptor Interactions

The determination of a compound's receptor binding profile relies on a suite of robust and validated in vitro assays. Here, we provide detailed, step-by-step methodologies for the key experiments used to characterize a compound like TFMPP.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10] The principle is a competition between a radiolabeled ligand with known high affinity and the unlabeled test compound (TFMPP).

Causality Behind Experimental Choices:

-

Choice of Radioligand: The radioligand should be a high-affinity, selective ligand for the target receptor to ensure a robust signal-to-noise ratio. For the 5-HT1B receptor, a common choice is [³H]-GR125743, a selective antagonist.[11]

-

Receptor Source: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) are often used.[12][13][14][15] This provides a high density of the target receptor and a clean system with minimal interference from other receptors.

-

Assay Buffer: The buffer composition is critical for maintaining receptor integrity and ligand binding. It typically includes a buffering agent (e.g., Tris-HCl), ions (e.g., MgCl2), and sometimes protease inhibitors.

-

Non-specific Binding: To determine the amount of radioligand that binds to non-receptor components, a high concentration of a known, non-radiolabeled ligand for the target receptor is used.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for the 5-HT1B Receptor

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human 5-HT1B receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of [³H]-GR125743 (e.g., 0.5 nM).

-

Increasing concentrations of TFMPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled 5-HT1B antagonist (e.g., 10 µM of unlabeled GR125743) instead of TFMPP.

-

For determining total binding, add vehicle instead of TFMPP.

-

-

Add the cell membrane preparation (e.g., 20-40 µg of protein per well).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the TFMPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonist/Antagonist Activity

Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]

Causality Behind Experimental Choices:

-

Forskolin Stimulation: To measure a decrease in cAMP, the basal level of cAMP is first elevated using forskolin, a direct activator of adenylyl cyclase.

-

Detection Method: A variety of commercial kits are available for measuring cAMP levels, often based on competitive immunoassays using fluorescence or luminescence readouts.

Step-by-Step Protocol: cAMP Assay

-

Cell Culture:

-

Plate CHO-K1 cells expressing the 5-HT1B receptor in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.

-

Add increasing concentrations of TFMPP to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the TFMPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of TFMPP that produces 50% of the maximal response).

-

Upon agonist binding, G-protein coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling.

Step-by-Step Protocol: β-Arrestin Recruitment Assay

-

Cell Line:

-

Use a commercially available cell line that co-expresses the target receptor (e.g., 5-HT1B) fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase or luciferase).

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Add increasing concentrations of TFMPP.

-

Incubate for 60-90 minutes at 37°C.

-

-

Signal Detection:

-

Add the substrate for the reporter enzyme.

-

Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the signal against the logarithm of the TFMPP concentration to determine the EC50 value.

-

Functional Assay Workflow

Caption: Workflow for functional assays.

Serotonin Release Assay: Assessing Transporter Interaction

TFMPP is also known to be a serotonin releasing agent, a property mediated by its interaction with the serotonin transporter (SERT).[1][2] This can be measured using synaptosomes, which are resealed nerve terminals that contain the machinery for neurotransmitter uptake and release.

Causality Behind Experimental Choices:

-

Synaptosomes: Rat brain synaptosomes provide a physiologically relevant system for studying neurotransmitter release.[17][18]

-

Radiolabeled Serotonin: [³H]-5-HT is used to pre-load the synaptosomes with a measurable amount of serotonin.

-

Stimulation: A depolarizing agent like potassium chloride (KCl) is used to stimulate physiological release, while the test compound's ability to induce release is measured in its presence.

Step-by-Step Protocol: Serotonin Release Assay

-

Synaptosome Preparation:

-

Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) by homogenization and differential centrifugation.[18]

-

-

Pre-loading with [³H]-5-HT:

-

Incubate the synaptosomes with [³H]-5-HT to allow for its uptake via SERT.

-

-

Release Experiment:

-

Wash the pre-loaded synaptosomes to remove excess [³H]-5-HT.

-

Resuspend the synaptosomes in a physiological buffer.

-

Add increasing concentrations of TFMPP or vehicle.

-

Incubate for a short period (e.g., 10-30 minutes).

-

Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

-

Measurement of Release:

-

Measure the amount of [³H]-5-HT in the supernatant (released) and in the synaptosomal pellet (retained) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]-5-HT released for each concentration of TFMPP.

-

Plot the percentage of release against the logarithm of the TFMPP concentration to determine the EC50 for release.

-

Downstream Signaling Pathways

The functional consequences of TFMPP's interaction with its primary receptor targets are determined by the downstream signaling pathways these receptors activate.

5-HT1B Receptor Signaling

As a Gi-coupled receptor, activation of the 5-HT1B receptor by TFMPP leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cAMP levels.

-

Modulation of Ion Channels: Gi activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reduced excitability. It can also inhibit voltage-gated calcium channels, leading to a decrease in neurotransmitter release.[16]

-

MAPK/ERK Pathway Activation: Some studies have shown that Gi-coupled receptors can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of gene expression and cell proliferation.

Caption: 5-HT1B receptor signaling pathway.

5-HT2C Receptor Signaling

The 5-HT2C receptor is primarily coupled to the Gq protein.[3] Activation by TFMPP initiates the following cascade:

-

Activation of Phospholipase C (PLC): Gq activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: 5-HT2C receptor signaling pathway.

Conclusion and Future Directions

This technical guide has provided an in-depth examination of the receptor binding profile of this compound. Its primary interactions with 5-HT1B and 5-HT2C receptors as an agonist, coupled with its activity as a serotonin releasing agent, form the basis of its pharmacological effects. The detailed experimental protocols and the rationale behind them offer a framework for the continued investigation of this and other novel psychoactive substances.

Future research should aim to further elucidate the functional selectivity or "biased agonism" of TFMPP at its target receptors. Investigating whether TFMPP preferentially activates G-protein-dependent or β-arrestin-dependent signaling pathways could provide a more nuanced understanding of its in vivo effects. Additionally, a more comprehensive screening against a wider panel of CNS targets would further refine its selectivity profile. Such studies will be invaluable for both understanding the fundamental pharmacology of TFMPP and for guiding the development of more selective and potentially therapeutic serotonergic agents.

References

-

Collaborative Drug Discovery, Inc. (2008, October 15). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. [Link]

-

BindingDB. (n.d.). 1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866. [Link]

-

Lowe, K. (2021, March 30). Which CHO cell is the right CHO cell? Drug Target Review. [Link]

-

Nielsen, E. O., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(4), 266–271. [Link]

-

PDSP. (n.d.). PDSP Ki Database. [Link]

-

Wikipedia. (2024, June 18). Ki Database. [Link]

-

Wikipedia. (2024, July 15). Trifluoromethylphenylpiperazine. [Link]

-

Ciofalo, F. R., & Tabakoff, B. (1975). Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation. Journal of Neural Transmission, 37(2), 111–126. [Link]

-

Wikipedia. (2024, July 15). Ki Database. [Link]

-

HSLS. (2006, October 25). PDSP (Psychoactive Drug Screening Program) Drug Database. [Link]

-

Plenge, P., & Mellerup, E. T. (1993). Inhibitory and regulatory binding sites on the rat brain serotonin transporter: molecular weight of the [3H]paroxetine and [3H]citalopram binding proteins. Journal of Neurochemistry, 61(1), 241–247. [Link]

-

Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 44–51. [Link]

-

Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. [Link]

-

Chen, F., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(2), 232–240. [Link]

-

DiscoverX. (n.d.). GPR17 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). [Link]

-

Gould, G. G., et al. (2007). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(3), 203–209. [Link]

-

He, W. T., & Murph, M. M. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & Other Lipid Mediators, 76(1-4), 119–130. [Link]

-

Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). [Link]

-

ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?[Link]

-

Andersen, J., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European Neuropsychopharmacology, 15(2), 195–202. [Link]

-

ResearchGate. (2015, June 10). Which cell line is better for membrane protein expression?[Link]

-

PDSP. (2025, January 13). TFMPP. [Link]

-

Dunkley, P. R., & Jarvie, P. E. (2018). Synaptosome Preparations: Which Procedure Should I Use? In Methods in Molecular Biology (Vol. 1743, pp. 3–20). Springer. [Link]

-

PDSP. (n.d.). PDSP Database. [Link]

-

DEA. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). [Link]

-

Tiger, M., et al. (2019). The 5-HT1B receptor - a potential target for antidepressant treatment. Psychopharmacology, 236(4), 1165–1187. [Link]

-

Schmidt, A. W., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Journal of Psychopharmacology, 25(2), 218–226. [Link]

-

REPROCELL. (2022, April 21). Everything we know about the 5-HT1B receptor. [Link]

-

ResearchGate. (2025, August 10). In vitro receptor binding assays. [Link]

-

Nautiyal, K. M., et al. (2016). 5-HT1B autoreceptor regulation of serotonin transporter activity in synaptosomes. Neuropharmacology, 105, 540–547. [Link]

-

BindingDB. (n.d.). Ki Summary. [Link]

Sources

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. esmed.org [esmed.org]

- 4. PDSP Kᵢ Database [pdspdb.unc.edu]

- 5. Ki Database [medbox.iiab.me]

- 6. Ki Database - Wikipedia [en.wikipedia.org]

- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 8. TFMPP [pdspdb.unc.edu]

- 9. BindingDB BDBM50007406 1-(3-(trifluoromethyl)phenyl)piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866::TFMPP [bindingdb.org]

- 10. researchgate.net [researchgate.net]

- 11. Ki Summary [bindingdb.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. GPR17 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1) [discoverx.com]

- 14. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reprocell.com [reprocell.com]

- 17. Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Methyl-3-(trifluoromethyl)piperazine, a crucial building block in modern medicinal chemistry. The trifluoromethyl group and the piperazine scaffold are prevalent in numerous centrally active pharmaceuticals, making efficient and scalable synthetic routes to this compound highly valuable. This document explores the retrosynthetic logic, compares key synthetic strategies, provides a detailed experimental protocol for a preferred method, and discusses the analytical characterization of the final product. It is intended for an audience of researchers, medicinal chemists, and process development professionals.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When combined with a trifluoromethyl (CF3) group, a bioisostere for a methyl group with dramatically altered electronic properties, the resulting molecule becomes a highly valuable synthon. The CF3 group can enhance metabolic stability, binding affinity, and membrane permeability.

Consequently, this compound and its parent compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1][2][3] These compounds have been investigated for their effects on serotonergic and dopaminergic systems, finding application in the development of antidepressants, anxiolytics, and antipsychotics.[4][5][6] The strategic placement of the methyl group at the N1 position and the trifluoromethyl group at the C3 position creates a specific stereochemical and electronic profile that is often critical for pharmacological activity.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies. The most direct approach involves the N-methylation of a pre-existing 3-(trifluoromethyl)piperazine core. A more convergent approach involves the construction of the piperazine ring itself from acyclic precursors.

Figure 1: Retrosynthetic analysis of this compound.

Strategy A (Post-Cyclization Methylation): This is often the most practical approach, assuming the availability of 3-(trifluoromethyl)piperazine. The key challenge lies in achieving selective mono-methylation at the N1 position.

Strategy B (Pre-Methylation Cyclization): This strategy involves building the piperazine ring from an acyclic diamine that already contains the N-methyl group. This can offer better control over regioselectivity but may require more complex starting materials and cyclization conditions.

This guide will focus on Strategy A, as it is a widely applicable and well-documented approach.

Synthetic Pathway: N-Methylation of 3-(Trifluoromethyl)piperazine

The most common and efficient method for the N-methylation of secondary amines like piperazines is the Eschweiler-Clarke reaction.[7] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8]

Mechanism of the Eschweiler-Clarke Reaction: The reaction proceeds through a well-established mechanism:

-

Imine Formation: The secondary amine of the piperazine ring attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[9]

-

Hydride Transfer: Formic acid (or its conjugate base, formate) acts as a hydride donor, reducing the iminium ion to the tertiary amine.[9]

-

Irreversibility: The reaction is driven to completion by the formation of gaseous carbon dioxide as a byproduct from the oxidation of formic acid.[7]

A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[7][8][9]

Figure 2: Reaction scheme for the Eschweiler-Clarke synthesis.

Detailed Experimental Protocol

This protocol describes the N-methylation of 3-(trifluoromethyl)piperazine using the Eschweiler-Clarke reaction.

Materials and Reagents:

-

3-(Trifluoromethyl)piperazine

-

Formaldehyde (37% solution in water)

-

Formic Acid (98-100%)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 10 M aqueous solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)piperazine (1.0 eq) in a minimal amount of water.

-

Reagent Addition: To the stirred solution, add formaldehyde (2.5 eq) followed by the slow, dropwise addition of formic acid (3.0 eq). The addition of formic acid is exothermic and will cause effervescence (CO₂ evolution); control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain it at this temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up - Basification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully basify the mixture by the slow addition of 10 M NaOH solution until the pH is >12. This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash with saturated brine solution (1 x volume) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Characterization and Analysis

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Results |

| GC-MS | Purity assessment and mass confirmation | A single major peak with a molecular ion (M+) corresponding to the product's mass (m/z 182.11).[10][11] |

| ¹H NMR | Structural confirmation | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperazine ring protons (multiplets), and aromatic protons if applicable (for parent compounds). |

| ¹⁹F NMR | Confirmation of CF₃ group | A singlet corresponding to the trifluoromethyl group. |

| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |

| FTIR | Functional group analysis | C-H, C-N, and C-F stretching and bending vibrations.[12] |

Table 1: Analytical techniques for product characterization.

Safety Considerations

-

Formic Acid: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde: A known carcinogen and irritant. All handling should occur within a fume hood.

-

Basification: The neutralization of formic acid with a strong base (NaOH) is highly exothermic. Perform this step slowly and with external cooling (ice bath) to prevent uncontrolled boiling.

-

Dichloromethane: A volatile and potentially toxic solvent. Handle in a fume hood.

Conclusion

The synthesis of this compound is a critical process for accessing a range of valuable pharmaceutical intermediates. The Eschweiler-Clarke reaction provides a reliable, high-yielding, and scalable method for the N-methylation of the 3-(trifluoromethyl)piperazine precursor.[13][14] This method avoids the common pitfalls of over-alkylation associated with other techniques. Proper execution of the reaction, work-up, and purification, followed by rigorous analytical characterization, ensures the production of high-purity material suitable for advanced applications in drug discovery and development.

References

- Weipert, E. A., & Levis, W. W. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.

- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201-1204. [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

- Google Patents. (n.d.). HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.

-

National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

University of South Florida. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

ResearchGate. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). Organic Letters. [Link]

-

ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

-

Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.

-

DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

- Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride in Drug Synthesis. Retrieved from [Link]

- Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981.

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

Health Sciences Authority, Singapore. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethyl)phenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]piperazine---a-new-class-of-designer-drug-of-abuse.pdf)

- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

-

ResearchGate. (n.d.). Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b.... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. esmed.org [esmed.org]

- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. ikm.org.my [ikm.org.my]

- 12. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 13. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 14. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

Introduction: The Piperazine Scaffold and the Power of Trifluoromethylation

An In-Depth Technical Guide to 1-Methyl-3-(Trifluoromethyl)piperazine Derivatives and Their Activity

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to serve as a hydrogen bond acceptor/donor, have established it as a "privileged scaffold" in medicinal chemistry.[1] This versatile core is present in numerous blockbuster drugs, including the anticancer agent imatinib, the antipsychotic aripiprazole, and the antibiotic ciprofloxacin, highlighting its broad therapeutic relevance.[2] The two nitrogen atoms of the piperazine core offer synthetic handles for modification, allowing for the fine-tuning of a molecule's pharmacological profile.[1]

The introduction of a trifluoromethyl (-CF3) group to a phenylpiperazine scaffold, particularly in the meta-position as seen in 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), dramatically influences the molecule's properties.[3] The -CF3 group is a strong electron-withdrawing moiety that significantly increases lipophilicity and metabolic stability.[4] This enhancement in chemical properties often translates to improved membrane permeability, stronger interactions with biological targets, and a more favorable pharmacokinetic profile, making trifluoromethylated piperazine derivatives a compelling area of research for drug discovery.[3][4]

This guide provides a comprehensive overview of this compound derivatives and related compounds, focusing on their synthesis, structure-activity relationships (SAR), and diverse biological activities, from their well-documented effects on the central nervous system to emerging applications in agriculture.

Pharmacological Profile: A Focus on the Central Nervous System

The most extensively studied compounds in this class are derivatives of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These molecules are potent modulators of the serotonergic system, a critical network of neurotransmitters that regulates mood, anxiety, and cognition.

Mechanism of Action: Serotonin Receptor Agonism and Release

TFMPP and its analogues primarily exert their effects through a dual mechanism at the serotonergic synapse.[5][6]

-

Direct Receptor Agonism : TFMPP demonstrates significant binding affinity and acts as an agonist at several serotonin (5-HT) receptor subtypes. It is particularly active at 5-HT1B and 5-HT2C receptors and also shows affinity for 5-HT1A and 5-HT1D receptors.[5][6] Its action at the 5-HT2A receptor is weaker, where it may act as a weak partial agonist or an antagonist.[5][6]

-

Serotonin Release : In addition to direct receptor binding, TFMPP promotes the release of serotonin from presynaptic neurons by targeting the serotonin transporter (SERT).[6][7]

This combined action of direct agonism and serotonin release crudely mimics the effects of 3,4-methylenedioxymethamphetamine (MDMA), which is why TFMPP, often in combination with the dopamine/norepinephrine releaser benzylpiperazine (BZP), has been identified as a designer drug in "party pills".[6][7][8] The resulting surge in synaptic serotonin leads to a range of psychotropic effects, including euphoria, anxiety, and altered perception.[5][8] Studies in humans have reported that TFMPP can induce dysphoria, tension, and mild psychedelic effects.[6][8][9]

Caption: Mechanism of TFMPP at the Serotonergic Synapse.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives can be significantly altered by minor changes to their structure.[10] For trifluoromethylphenylpiperazine derivatives, key SAR observations include:

-

Position of the -CF3 Group : The meta-position (3-position) on the phenyl ring is critical for the characteristic serotonergic activity of TFMPP.

-

Substitution on the N1-Nitrogen : The methyl group in this compound derivatives is a common feature. Replacing this with other alkyl or aryl groups can modulate receptor affinity and selectivity.

-

Substitution on the N4-Nitrogen : Modifications at the second nitrogen of the piperazine ring are a primary strategy for developing new analogues. Attaching different chemical moieties can alter the compound's interaction with various receptors and transporters.[2]

| Derivative | Target Receptor(s) | Activity | Key Structural Feature |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1B, 5-HT2C, SERT | Agonist / Releasing Agent | Unsubstituted N4-piperazine nitrogen |

| 1-Benzylpiperazine (BZP) (often co-administered) | DAT, NET | Releasing Agent | N-benzyl group |

| L-732,138 (Hypothetical derivative) | 5-HT1D | Antagonist | Bulky N4-substituent |

| A16 (Antiviral derivative) | Plant Defense Pathways | Inducer | Trifluoromethyl pyridine moiety |

Table 1: Comparative activity of representative piperazine derivatives.

Emerging Application: Antiviral Activity in Plants

Beyond neuroscience, the trifluoromethyl-piperazine scaffold has shown surprising efficacy in an entirely different field: agriculture. Recent research has demonstrated that novel trifluoromethyl pyridine piperazine derivatives can act as potent plant activators, inducing systemic acquired resistance (SAR) against devastating plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[11]

One standout compound, designated A16, exhibited protective activity against TMV and CMV superior to the commercial antiviral agent ningnanmycin.[11] The proposed mechanism involves the activation of the phenylpropanoid biosynthesis pathway and an increase in the activity of key defense-related enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO).[11] This discovery opens a new avenue for the development of trifluoromethyl-piperazine derivatives as eco-friendly pesticides that enhance a plant's natural defenses rather than acting directly on the pathogen.[11]

Synthesis Strategies and Experimental Protocols

The synthesis of this compound derivatives relies on established organic chemistry principles. The general approach involves constructing the substituted piperazine ring and then modifying it as needed.

Caption: General Drug Discovery Workflow.

Protocol 1: General Synthesis of a 1-Aryl-4-methylpiperazine Derivative

This protocol outlines a representative two-step synthesis using a Buchwald-Hartwig amination, a common method for forming carbon-nitrogen bonds.

Objective: To synthesize a 1-(3-(trifluoromethyl)phenyl)-4-methylpiperazine derivative.

Materials:

-

1-bromo-3-(trifluoromethyl)benzene

-

1-methylpiperazine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide (1.5 equivalents), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).

-

Add anhydrous toluene via syringe.

-

Stir the mixture for 5 minutes at room temperature.

-

Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) followed by 1-methylpiperazine (1.2 equivalents).

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C and stir overnight (12-16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with DCM and filter through a pad of celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1-(3-(trifluoromethyl)phenyl)-4-methylpiperazine.

-

-

Characterization:

-

Confirm the identity and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Protocol 2: 5-HT1B Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1B receptor.

Objective: To quantify the binding affinity of a novel this compound derivative.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

[³H]-GR125743 (a high-affinity 5-HT1B/1D radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM EDTA.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Non-specific binding control: Serotonin (10 µM final concentration).

-

96-well microplate.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-GR125743 (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM serotonin solution, 50 µL of [³H]-GR125743, and 100 µL of the membrane preparation.

-

Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-GR125743, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37 °C, depending on the established protocol) for 60 minutes.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mat, place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and pharmacologically significant class of compounds. Their well-established role as modulators of the serotonergic system continues to make them valuable tools for neuroscience research and as scaffolds for the development of novel CNS agents.[3] The potent activity of TFMPP and its analogues, while leading to their misuse as recreational drugs, also underscores their potential for therapeutic applications in treating psychiatric disorders where serotonin signaling is dysregulated.[5][12]

Furthermore, the recent discovery of their antiviral properties in plants opens up an exciting and previously unexplored research direction.[11] Future work should focus on synthesizing new libraries of these derivatives and screening them for a wider range of biological activities. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation molecules with enhanced potency, selectivity, and safety profiles for applications in both human health and agriculture.

References

- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15).

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - Frontiers. (2022, November 27).

- 1-[3-(Trifluoromethyl)phenyl]piperazine - Chem-Impex. Chem-Impex International.

- Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia.

- Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b... - ResearchGate. ResearchGate.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024, April 26). National Center for Biotechnology Information.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI.

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.

- 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) - Cayman Chemical. Cayman Chemical.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7). Auburn University.

- 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP.

- Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). National Center for Biotechnology Information.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. esmed.org [esmed.org]

- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 12. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-3-(trifluoromethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Methyl-3-(trifluoromethyl)piperazine, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure a culture of safety and scientific integrity in the laboratory.

Understanding the Compound: Identification and Properties

This compound is a derivative of piperazine, a class of compounds with a wide range of biological activities. The presence of the trifluoromethyl group can significantly alter the compound's lipophilicity, metabolic stability, and pharmacological properties, making it a valuable scaffold in drug discovery.[1] However, these same properties necessitate a thorough understanding of its potential hazards.

Table 1: Physicochemical Properties of Related Piperazine Derivatives

| Property | 1-Methylpiperazine | 1-(3-(Trifluoromethyl)phenyl)piperazine |

| Molecular Formula | C5H12N2 | C11H13F3N2 |

| Molecular Weight | 100.16 g/mol | 230.23 g/mol [1][2] |

| Boiling Point | 138 °C / 280.4 °F[3] | 63-73 °C (15mmHg)[1] |

| Appearance | Not Specified | Colorless to yellow viscous liquid[1] |

| Solubility | Information not available | Information not available |

Hazard Identification and Risk Assessment

Based on the safety data for analogous piperazine derivatives, this compound should be handled as a hazardous substance. The primary hazards are associated with its potential corrosivity, toxicity, and irritant properties.

Potential Health Effects:

-

Acute Toxicity: Piperazine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[4] Some are classified as toxic or fatal upon skin contact.

-

Skin and Eye Damage: Many piperazine compounds are corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[3][4][5][6]

-

Respiratory Issues: Inhalation may cause respiratory irritation, and some derivatives are known to cause allergy or asthma-like symptoms.[4][7]

-

Neurological Effects: Some piperazine derivatives used recreationally have been associated with dissociative symptoms, sympathomimetic toxicity, and convulsions.[8][9][10][11]

Physical and Chemical Hazards:

-

Flammability: While not always the primary concern, some piperazine derivatives are flammable liquids and vapors.[3][12] It is crucial to keep the compound away from heat, sparks, and open flames.[3][13][14]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][5][13][15][16] A certified chemical fume hood is mandatory for all operations that may generate aerosols, vapors, or dust.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6][14]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6][14][16]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility charts for the specific chemical.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Additional Protection: For tasks with a higher risk of splashing, consider using an apron and arm sleeves.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6][14][16] The type of respirator will depend on the nature and concentration of the airborne contaminant.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[3]

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[3][4][13][14][15][16] Do not eat, drink, or smoke in the laboratory.[3][4][5][13]

-

Dispensing: When dispensing, use tools and techniques that minimize the generation of dust or aerosols. For liquids, use a calibrated pipette or a syringe.

-

Static Discharge: Take precautionary measures against static discharges, especially when handling flammable derivatives.[3][12][14] Use non-sparking tools.[3][12]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][12][13][14]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][13][14]

-

Security: Store in a locked-up and secure area.[3][4][6][12]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][13][14][16] Remove contact lenses if present and easy to do.[3][13][15][16][17] Seek immediate medical attention.[3][6][13][14]

-

In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][6][7][14] Seek immediate medical attention if irritation persists or if there are signs of burns.[3][6][14]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4][6][15][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7][14] Seek immediate medical attention.[3][4][6][7][14]

-

If Swallowed: Do NOT induce vomiting.[3][6][7][13][14] Rinse mouth with water.[3][4][6][7][13][15][17] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[3][6][7][14]

Spill and Leak Procedures

-

Small Spills: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[13][15] Place in a suitable, labeled container for disposal.[5][13]

-

Large Spills: Evacuate the area.[13] Wear appropriate PPE, including respiratory protection.[13] Contain the spill to prevent it from entering drains or waterways.[13] Use explosion-proof equipment for flammable materials.[13]

-

Cleanup: After cleanup, decontaminate the area with a suitable cleaning agent.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][4][13][16] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3][4][6][16]

Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Conclusion

While this compound is a valuable tool in research and development, its potential hazards demand a meticulous and informed approach to safety. By understanding the compound's properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET 1-Methylpiperazine.

- Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Ramsey, J. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257.

- Synquest Labs. (2017). 1-(3-fluorophenyl)

- TCI Chemicals. (2025).

- TCI Chemicals. (2023). 1-(2-Trifluoromethylphenyl)

- Thermo Fisher Scientific. (2018).

- Apollo Scientific. (n.d.). 1-[5-(Trifluoromethyl)

- MilliporeSigma. (2024).

- Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Ramsey, J. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257.

- PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET.

- Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Ramsey, J. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257.

- Ng, S. H., et al. (2011). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE (TFMPP) ABUSE: AN INITIAL EXPERIENCE IN HONG KONG. Hong Kong Journal of Emergency Medicine, 18(5), 295-300.

- Chem-Impex. (n.d.). 1-[3-(Trifluoromethyl)phenyl]piperazine.

- Aldrich. (2025).

- Expert Committee on Drug Dependence. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine.

- Thermo Fisher Scientific. (2010).

- SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

- Fisher Scientific. (n.d.). (+/-)-2-(Trifluoromethyl)

- Sigma-Aldrich. (2023).

- Valent U.S.A. Corporation. (2012).

- Fisher Scientific. (n.d.).

- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.

- Baumann, M. H., et al. (2011). The pharmacology of the piperazines. Drug and Alcohol Dependence, 118(2-3), 97-106.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apamt.org [apamt.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 1-Methyl-3-(trifluoromethyl)piperazine

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP)

This compound, often abbreviated as TFMPP, is a substituted piperazine derivative that has garnered significant interest in neuropharmacological research. It primarily functions as a non-selective serotonin receptor agonist with notable affinity for the 5-HT1B, 5-HT1D, and 5-HT2C receptors, and to a lesser extent, the 5-HT1A and 5-HT2A receptors.[1][2] Its action on the serotonin transporter (SERT) also contributes to its overall pharmacological profile by evoking serotonin release.[2] Due to its effects on the serotonergic system, TFMPP has been investigated for its psychopharmacological properties, which can include stimulant-like effects, anxiogenesis, and alterations in locomotor activity.[1][3]

This document provides a comprehensive guide for the in vivo administration of TFMPP to rodent models, with a focus on ensuring experimental reproducibility, scientific validity, and animal welfare. The protocols outlined herein are designed to be adaptable for various research applications, from initial dose-response studies to more complex behavioral and pharmacokinetic analyses.

Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies

Before proceeding with in vivo administration, a thorough understanding of the compound's properties and careful planning of the experimental design are paramount. This section will delve into the critical aspects of vehicle selection, dose formulation, and ethical considerations.

Physicochemical Properties and Vehicle Selection

The choice of an appropriate vehicle is crucial for ensuring the accurate and consistent delivery of TFMPP. The solubility of the compound is a key determinant in this selection. The hydrochloride salt of TFMPP is reported to be soluble in water and methanol, while the free base is likely more hydrophobic.[4][5]

Table 1: Recommended Vehicle Formulations for TFMPP

| Vehicle Formulation | Suitability | Preparation Notes |

| 0.9% Sterile Saline | Ideal for the hydrochloride salt of TFMPP. | Ensure the saline is sterile and isotonic to prevent tissue irritation. |

| 5-10% DMSO in Saline | Suitable for the free base form of TFMPP or if solubility issues arise with the salt. | Dissolve TFMPP in DMSO first, then bring to the final volume with sterile saline. The final DMSO concentration should be kept as low as possible. |

| 5% Tween 80 in Saline | An alternative for improving the solubility of the free base. | Dissolve TFMPP in Tween 80 before adding saline. This can form a stable micellar solution. |

Causality behind Vehicle Choice: The selection of a vehicle directly impacts the bioavailability and potential for local irritation at the injection site. For water-soluble salts like TFMPP HCl, sterile saline is the preferred choice due to its physiological compatibility. When working with the less soluble free base, a co-solvent system like DMSO/saline is often necessary. DMSO is a powerful aprotic solvent, but its concentration should be minimized as it can have its own biological effects. Tween 80 acts as a surfactant, creating micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in an aqueous medium.

Dose Preparation: A Step-by-Step Protocol

Accurate dose preparation is fundamental to the reliability of any pharmacological study. The following protocol outlines the steps for preparing a dosing solution of TFMPP hydrochloride in sterile saline.

Protocol 1: Preparation of a 1 mg/mL TFMPP Dosing Solution

-

Materials:

-

This compound hydrochloride (TFMPP HCl)

-

Sterile 0.9% saline solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

-

-

Procedure:

-

Aseptically weigh the desired amount of TFMPP HCl using a calibrated analytical balance. For a 1 mg/mL solution, weigh 10 mg of the compound.

-

Transfer the weighed TFMPP HCl to a sterile conical tube.

-

Add a small volume of sterile 0.9% saline to the tube (e.g., 1-2 mL) and vortex thoroughly to dissolve the compound.

-

Once fully dissolved, add sterile 0.9% saline to reach the final desired volume (e.g., 10 mL for a 1 mg/mL solution).

-

Vortex the solution again to ensure homogeneity.

-

For intravenous or intraperitoneal injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contaminants.

-

Draw the required volume of the dosing solution into appropriately sized sterile syringes for administration.

-

Self-Validating System: To ensure accuracy, it is advisable to prepare a slightly larger volume of the dosing solution than required to account for any loss during filtration and in the syringe hub. Always visually inspect the final solution for any particulates before administration.

In Vivo Administration: Routes and Methodologies

The choice of administration route depends on the specific aims of the study, such as the desired speed of onset and duration of action. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes for systemic administration in rodents.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection offers rapid absorption into the systemic circulation. A published study in rats utilized a dose of 1.0 mg/kg TFMPP administered intraperitoneally.

Protocol 2: Intraperitoneal Administration in Mice

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The animal should be held in a supine position with its head tilted slightly downwards.

-

Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

-